molecular formula C8H8B2O5 B1519892 Benzofuran-2,5-diboronic acid CAS No. 913835-69-5

Benzofuran-2,5-diboronic acid

Cat. No.: B1519892
CAS No.: 913835-69-5
M. Wt: 205.77 g/mol
InChI Key: LCHGNXMXVDSVAR-UHFFFAOYSA-N
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Description

Benzofuran-2,5-diboronic acid is a chemical compound with the molecular formula C8H8B2O5 . It has a molecular weight of 205.77 . This compound is generally available in most volumes .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The this compound molecule contains a total of 24 bond(s). There are 16 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 4 hydroxyl group(s), and 1 Furane(s) .


Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical and Chemical Properties Analysis

This compound appears as a white solid . It has a melting point of 293-295°C . The solubility of this compound in water is not mentioned in the search results .

Scientific Research Applications

Catalytic Applications

Nickel-Catalyzed Boron Insertion

The insertion of a boron atom into the C2-O bond of benzofurans, catalyzed by nickel-NHC, has been demonstrated. This process is versatile, maintaining functional groups like fluoro, methoxy, and ester under nickel catalysis. The boron-inserted products serve as valuable building blocks for further transformations, including the synthesis of fluorescent π-expanded oxaborins (Saito et al., 2016).

Medicinal Chemistry

Antimicrobial Agents

Benzofuran derivatives have been identified with a broad spectrum of biological activities. Notably, these compounds exhibit antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties. The benzofuran scaffold is prevalent in both natural and synthetic compounds that are potent in pharmaceuticals and agriculture (Dawood, 2019). Another study emphasizes the emergence of benzofuran as a key structure in drug discovery, especially for antimicrobial candidates (Hiremathad et al., 2015).

Synthetic Chemistry

Synthesis of Benzofuran Derivatives

A plethora of synthetic methodologies have been developed for constructing benzofuran rings. These methods include novel cascade cyclizations and reactions facilitating the synthesis of complex benzofuran derivatives with potential as natural drug lead compounds (Miao et al., 2019).

Sensor Technology

Electroanalytical Applications

Benzofuran derivative-functionalized multiwalled carbon nanotubes and ionic liquid nanocomposites have been utilized for the development of highly sensitive sensors. These sensors show excellent electrocatalytic activities towards the oxidation of biologically significant molecules, such as norepinephrine and serotonin, demonstrating their potential in bioanalytical applications (Mazloum‐Ardakani & Khoshroo, 2014).

Synthetic Organic Chemistry

Cascade Reactions for Benzofuran Synthesis

Palladium-catalyzed cascade reactions have been developed for the synthesis of benzofuran derivatives from aryl-substituted propargylic aryl ethers. This method provides a novel approach for the challenging synthesis of C3 functionalized 2-unsubstituted benzofurans through a process of cyclocarbopalladation, cross-coupling, and aromatization (Arcadi et al., 2013).

Safety and Hazards

Benzofuran-2,5-diboronic acid is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

(2-borono-1-benzofuran-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8B2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHGNXMXVDSVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657155
Record name 1-Benzofuran-2,5-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-69-5
Record name 1-Benzofuran-2,5-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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